molecular formula C17H15N3O2S2 B3009322 N-(2-(methylthio)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide CAS No. 1251691-74-3

N-(2-(methylthio)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide

Cat. No.: B3009322
CAS No.: 1251691-74-3
M. Wt: 357.45
InChI Key: ZEVITFVDIJOWHL-UHFFFAOYSA-N
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Description

N-(2-(methylthio)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrimidinone core, a thiophene ring, and a methylthio-substituted phenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidinone Core: This can be achieved by the condensation of a thiophene-2-carboxaldehyde with urea or thiourea under acidic or basic conditions to form the pyrimidinone ring.

    Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions, where a suitable methylthio precursor reacts with a halogenated phenyl derivative.

    Coupling Reactions: The final step involves coupling the pyrimidinone core with the methylthio-substituted phenyl group through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(methylthio)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, although further research is needed to confirm these effects.

Industry

Industrially, this compound could be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-(methylthio)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific biological context and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(methylthio)phenyl)-2-(4-oxo-4H-chromen-1-yl)acetamide: Similar structure but with a chromenone core.

    N-(2-(methylthio)phenyl)-2-(6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide: Similar structure but with a pyridine ring instead of thiophene.

Uniqueness

N-(2-(methylthio)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is unique due to the presence of both a thiophene ring and a pyrimidinone core, which may confer distinct electronic and steric properties. These features can influence its reactivity and interaction with biological targets, potentially leading to unique biological activities compared to similar compounds.

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-23-14-6-3-2-5-12(14)19-16(21)10-20-11-18-13(9-17(20)22)15-7-4-8-24-15/h2-9,11H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVITFVDIJOWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CN2C=NC(=CC2=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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